

(1H-Pyrrole-2-carbonyl)glycine: A Comprehensive Technical Review

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Compound of Interest

Compound Name: (1H-Pyrrole-2-carbonyl)glycine

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Introduction

(1H-Pyrrole-2-carbonyl)glycine, also known as N-(pyrrole-2-carboxyl)glycine, is a glycine derivative that has garnered significant attention in the field of clinical biochemistry. Its primary role is as a key diagnostic biomarker for the inborn error of metabolism known as hyperprolinemia type II. This technical guide provides a comprehensive overview of the existing scientific literature on **(1H-Pyrrole-2-carbonyl)glycine**, focusing on its biochemical significance, analytical methodologies, and the broader context of the biological activities of related pyrrole-containing compounds. While the therapeutic applications of **(1H-Pyrrole-2-carbonyl)glycine** itself have not been explored, this document aims to provide a foundational resource for researchers interested in this molecule and its potential relevance in drug development and diagnostics.

Chemical and Physical Properties

(1H-Pyrrole-2-carbonyl)glycine is a small molecule with the chemical formula $C_7H_8N_2O_3$ and a molecular weight of 168.15 g/mol. A summary of its key chemical identifiers and computed properties is provided in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₃	PubChem
Molecular Weight	168.15 g/mol	PubChem
IUPAC Name	2-(1H-pyrrole-2-carboxamido)acetic acid	PubChem
CAS Number	98276-81-4	PubChem
Canonical SMILES	<chem>C1=CC(=C(N1)C(=O)NCC(=O)O)</chem>	PubChem
InChI Key	GCBXCOXVQXMSOS-UHFFFAOYSA-N	PubChem

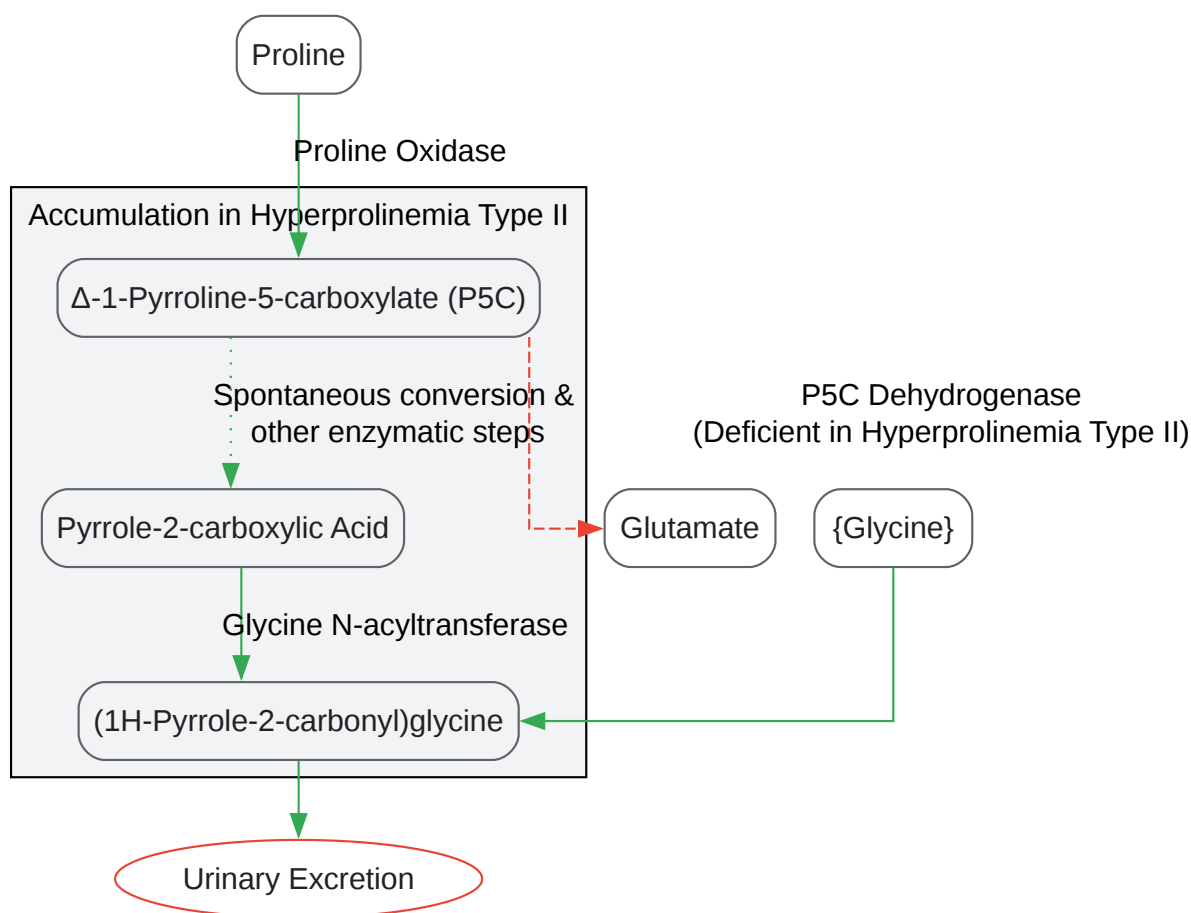
Biochemical Significance and Signaling Pathway

The most well-documented role of **(1H-Pyrrole-2-carbonyl)glycine** is its association with Hyperprolinemia Type II, a rare autosomal recessive metabolic disorder. This condition arises from a deficiency in the enzyme Δ -1-pyrroline-5-carboxylate (P5C) dehydrogenase (P5CDH).

In a healthy individual, the amino acid proline is catabolized in a two-step process. Proline is first oxidized to P5C by proline oxidase. Subsequently, P5CDH catalyzes the conversion of P5C to glutamate. In individuals with Hyperprolinemia Type II, the deficiency in P5CDH leads to an accumulation of P5C in the plasma and urine.

The accumulated P5C is then believed to undergo further metabolic transformation. It is hypothesized that P5C is converted to pyrrole-2-carboxylic acid, which is then conjugated with glycine by the enzyme glycine N-acyltransferase to form **(1H-Pyrrole-2-carbonyl)glycine**. This final conjugate is then excreted in the urine and serves as a specific and reliable diagnostic marker for Hyperprolinemia Type II.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The following diagram illustrates the metabolic pathway leading to the formation of **(1H-Pyrrole-2-carbonyl)glycine** in Hyperprolinemia Type II.



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Metabolic pathway of **(1H-Pyrrole-2-carbonyl)glycine** formation.

Quantitative Data

The primary quantitative data available for **(1H-Pyrrole-2-carbonyl)glycine** pertains to its concentration in the urine of patients with Hyperprolinemia Type II. These measurements are crucial for the diagnosis of the disorder.

Biological Matrix	Patient Population	Concentration Range	Reference
Urine	Hyperprolinemia Type II	High concentrations (specific values vary between patients)	[1]

It is important to note that specific, standardized concentration ranges are not well-established due to the rarity of the disease. Diagnosis is typically based on the detection of the compound in conjunction with elevated plasma proline levels.

Experimental Protocols

Analytical Method for Detection in Urine

The identification and quantification of **(1H-Pyrrole-2-carbonyl)glycine** in urine are typically performed using chromatographic and mass spectrometric techniques.

Sample Preparation:

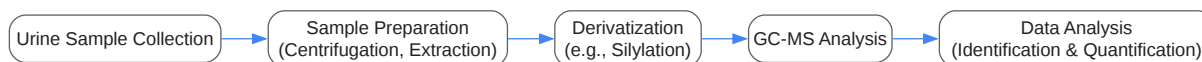
- Urine samples are collected and stored at -20°C or lower until analysis.
- For analysis, samples are thawed and centrifuged to remove particulate matter.
- An internal standard may be added for quantitative analysis.
- The sample is then subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to concentrate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- The extracted sample is derivatized to increase its volatility for GC analysis. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

- The temperature program of the GC oven is optimized to achieve separation of the analyte from other components in the sample.
- The eluting compounds are introduced into a mass spectrometer for detection.
- Mass spectra are acquired in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. The mass spectrum of the derivatized **(1H-Pyrrole-2-carbonyl)glycine** will show characteristic fragment ions that can be used for its unambiguous identification.^[4]

The following diagram outlines a general workflow for the analysis of **(1H-Pyrrole-2-carbonyl)glycine** in urine.



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Analytical workflow for urinary **(1H-Pyrrole-2-carbonyl)glycine**.

Proposed Synthesis of **(1H-Pyrrole-2-carbonyl)glycine**

While a specific, detailed synthesis protocol for **(1H-Pyrrole-2-carbonyl)glycine** is not readily available in the peer-reviewed literature, a standard peptide coupling approach can be proposed based on general methods for the synthesis of N-acyl amino acids.

Materials:

- Pyrrole-2-carboxylic acid
- Glycine ethyl ester hydrochloride
- A peptide coupling reagent (e.g., DCC, EDC/HOBt, or HATU)
- A non-nucleophilic base (e.g., DIEA or NMM)
- Anhydrous organic solvent (e.g., DMF or DCM)

- Sodium hydroxide
- Hydrochloric acid
- Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Coupling of Pyrrole-2-carboxylic Acid and Glycine Ethyl Ester

- To a solution of pyrrole-2-carboxylic acid in an anhydrous organic solvent, add the peptide coupling reagent and, if necessary, an activator like HOBt.
- In a separate flask, suspend glycine ethyl ester hydrochloride in the same solvent and add a non-nucleophilic base to neutralize the salt and liberate the free amine.
- Add the solution of the activated pyrrole-2-carboxylic acid to the glycine ethyl ester solution.
- Stir the reaction mixture at room temperature for several hours or until completion, monitoring by TLC or LC-MS.
- Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).
- Wash the filtrate with dilute acid, dilute base, and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1H-pyrrole-2-carboxamido)acetate.
- Purify the crude product by column chromatography on silica gel.

Step 2: Saponification of the Ethyl Ester

- Dissolve the purified ethyl 2-(1H-pyrrole-2-carboxamido)acetate in a suitable solvent mixture, such as THF/water or ethanol/water.
- Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

- Stir the mixture at room temperature until the saponification is complete (monitored by TLC or LC-MS).
- Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **(1H-Pyrrole-2-carbonyl)glycine**.

Biological Activities of Related Pyrrole-2-carboxamide Derivatives

While **(1H-Pyrrole-2-carbonyl)glycine** is primarily known as a biomarker, the broader class of pyrrole-2-carboxamide derivatives has been investigated for various biological activities. These studies may provide insights into the potential, yet unexplored, pharmacological properties of **(1H-Pyrrole-2-carbonyl)glycine**.

- **Antimicrobial Activity:** Several pyrrole-2-carboxamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. For instance, some derivatives have shown promising activity against *Mycobacterium tuberculosis* by inhibiting the mycobacterial membrane protein Large 3 (MmpL3).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Enzyme Inhibition:** The pyrrole-2-carboxylic acid scaffold is a known inhibitor of proline racemase, an enzyme found in some pathogenic organisms.[\[8\]](#) This suggests that derivatives, including carboxamides, may also possess enzyme inhibitory properties.
- **Anti-inflammatory Activity:** Certain pyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[\[9\]](#)

Conclusion

(1H-Pyrrole-2-carbonyl)glycine is a molecule of significant clinical interest as a diagnostic marker for Hyperprolinemia Type II. Its formation is a direct consequence of a specific enzyme deficiency in the proline catabolic pathway. While the current body of literature is primarily focused on its role in this metabolic disorder, the broader family of pyrrole-2-carboxamide derivatives exhibits a range of biological activities that may warrant further investigation into the potential pharmacological profile of **(1H-Pyrrole-2-carbonyl)glycine**. This technical guide

serves as a foundational resource for researchers, providing a summary of the known biochemistry, analytical methods, and a framework for the synthesis of this intriguing molecule. Further research is needed to explore its potential roles beyond a diagnostic marker and to fully elucidate its interactions with biological systems.

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